![molecular formula C15H20N4O2 B2594574 3-(1H-benzo[d]imidazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide CAS No. 2097873-27-1](/img/structure/B2594574.png)

3-(1H-benzo[d]imidazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

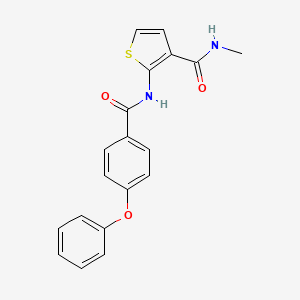

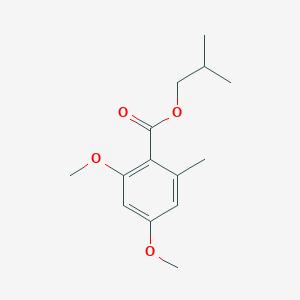

The compound “3-(1H-benzo[d]imidazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide” is a complex organic molecule that contains a benzimidazole group, a pyrrolidine group, and a carboxamide group. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of biological and medicinal contexts . Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a pyrrolidine ring, and a carboxamide group. The benzimidazole ring is a fused ring system consisting of a benzene ring and an imidazole ring . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole, pyrrolidine, and carboxamide groups. Benzimidazoles are known to participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution . Pyrrolidines can undergo reactions at the nitrogen atom, such as alkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole group could contribute to its aromaticity and stability . The pyrrolidine group could influence its basicity .

科学的研究の応用

Synthesis and Structural Analysis

Studies on similar compounds involve detailed synthesis processes and structural analysis, contributing to the understanding of chemical reactions and the development of new synthetic methodologies. For instance, the experimental and theoretical studies on the functionalization reactions of specific carboxylic acids and acid chlorides with aminopyridines provide insights into the mechanisms of such reactions and the structural determination of the synthesized compounds (Yıldırım, Kandemirli, & Demir, 2005). Similarly, the synthesis of imidazo[1,2-a]pyridines as antiulcer agents showcases the chemical versatility and potential therapeutic applications of compounds with imidazo[1,2-a]pyridine skeletons (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antimicrobial and Anticandidal Activities

The antimicrobial and anticandidal activities of imidazo[1,2-a]pyridine derivatives have been extensively studied, highlighting their potential as therapeutic agents. For example, the design, synthesis, and evaluation of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives for antimycobacterial activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis (MTB) reveal the therapeutic potential of these compounds (Lv et al., 2017). Additionally, the synthesis and evaluation of new hydrazide derivatives of imidazo[1,2-a]pyridine for anticandidal activity against various Candida species demonstrate the broad-spectrum antimicrobial properties of these compounds (Kaplancıklı, Turan-Zitouni, Özdemr, & Revial, 2008).

Molecular Docking and Computational Studies

The exploration of novel heterocycles, including imidazo[1,2-a]pyridine derivatives, through synthesis, molecular docking, and computational studies, underscores the importance of structural analysis in identifying compounds with potential antimicrobial and anticancer activities. These studies not only facilitate the discovery of new therapeutic agents but also provide valuable insights into the molecular interactions responsible for their biological activities (Fahim, Tolan, Awad, & Ismael, 2021).

作用機序

特性

IUPAC Name |

3-(benzimidazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-21-9-7-16-15(20)18-8-6-12(10-18)19-11-17-13-4-2-3-5-14(13)19/h2-5,11-12H,6-10H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZROSMGZJPTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCC(C1)N2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2594496.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide](/img/structure/B2594499.png)

![Benzene, [(3-phenyl-2-propenyl)thio]-](/img/structure/B2594500.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2594503.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B2594505.png)

![N-(1-Ethyl-5-oxopyrrolidin-3-yl)-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2594506.png)

![N-(4-bromophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2594507.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2594508.png)